molecular formula C16H19N3O4S B2853733 4-Ethoxy-N-[(E)-3-methylsulfonylprop-2-enyl]-1-phenylpyrazole-3-carboxamide CAS No. 2305573-49-1

4-Ethoxy-N-[(E)-3-methylsulfonylprop-2-enyl]-1-phenylpyrazole-3-carboxamide

Cat. No.: B2853733
CAS No.: 2305573-49-1
M. Wt: 349.41
InChI Key: RHDNWSTWCMQJIG-UHFFFAOYSA-N
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Description

4-Ethoxy-N-[(E)-3-methylsulfonylprop-2-enyl]-1-phenylpyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N-[(E)-3-methylsulfonylprop-2-enyl]-1-phenylpyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-[(E)-3-methylsulfonylprop-2-enyl]-1-phenylpyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Ethoxy-N-[(E)-3-methylsulfonylprop-2-enyl]-1-phenylpyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-[(E)-3-methylsulfonylprop-2-enyl]-1-phenylpyrazole-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-1-phenylpyrazole-3-carboxamide: Lacks the methylsulfonylprop-2-enyl group.

    N-[(E)-3-methylsulfonylprop-2-enyl]-1-phenylpyrazole-3-carboxamide: Lacks the ethoxy group.

Uniqueness

4-Ethoxy-N-[(E)-3-methylsulfonylprop-2-enyl]-1-phenylpyrazole-3-carboxamide is unique due to the presence of both the ethoxy and methylsulfonylprop-2-enyl groups, which confer specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

4-ethoxy-N-[(E)-3-methylsulfonylprop-2-enyl]-1-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-3-23-14-12-19(13-8-5-4-6-9-13)18-15(14)16(20)17-10-7-11-24(2,21)22/h4-9,11-12H,3,10H2,1-2H3,(H,17,20)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDNWSTWCMQJIG-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NCC=CS(=O)(=O)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CN(N=C1C(=O)NC/C=C/S(=O)(=O)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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